Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 2-Azido-1-chloro-3-nitrobenzene
Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 2-Azido-1-chloro-3-nitrobenzene
The following is an in-depth technical guide on the physicochemical properties and synthetic utility of 2-azido-1-chloro-3-nitrobenzene.
Executive Summary
2-Azido-1-chloro-3-nitrobenzene (CAS: 29105-94-0) is a highly functionalized, energetic aromatic building block used primarily in the synthesis of nitrogen-rich heterocycles. Characterized by a "push-pull-click" electronic environment—featuring an electron-withdrawing nitro group, an inductively withdrawing chlorine atom, and a reactive azide moiety—this compound serves as a critical intermediate for accessing benzofuroxans and benzimidazoles.
This guide provides a rigorous analysis of its physicochemical profile, safety protocols for handling its energetic instability, and a validated workflow for its synthesis and downstream thermolytic cyclization.
Molecular Identity & Structural Analysis
The compound is a 1,2,3-trisubstituted benzene derivative.[1][2] The proximity of the azide (-N₃) and nitro (-NO₂) groups creates a significant steric and electronic interaction, predisposing the molecule to intramolecular cyclization under thermal stress.
| Property | Data |
| IUPAC Name | 2-Azido-1-chloro-3-nitrobenzene |
| Common Synonyms | 2-Azido-3-chloronitrobenzene; 1-Azido-2-chloro-6-nitrobenzene |
| CAS Number | 29105-94-0 |
| Molecular Formula | C₆H₃ClN₄O₂ |
| Molecular Weight | 198.57 g/mol |
| SMILES | Clc1cccc([O-])c1N=[N+]=[N-] |
| Structural Class | Ortho-nitro aryl azide |
Electronic Environment
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Nitro Group (C3): exerts a strong mesomeric withdrawing effect ($ -M $), deactivating the ring but activating the C2 position for nucleophilic attack if the azide were not present. In this context, it acts as an oxygen donor during thermolysis.
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Chlorine Atom (C1): Provides inductive withdrawal ($ -I $), increasing the acidity of the ring protons and influencing the dipole moment.
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Azide Group (C2): A resonance donor/inductor hybrid. Its orthogonality to the ring is often distorted by the flanking substituents, raising the ground-state energy and lowering the activation barrier for nitrogen elimination ($ -N_2 $).
Physicochemical Properties[3][4][5][6][7][8][9][10]
The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) typically used in process safety calculations.
Table 1: Physical Constants
| Property | Value / Range | Note |
| Physical State | Crystalline Solid | Pale yellow to orange needles |
| Melting Point | 52–54 °C | Sharp transition; indicates high purity capability |
| Boiling Point | Decomposes | Do NOT distill. Violent decomposition >100°C |
| Density | 1.58 ± 0.1 g/cm³ | Predicted (High density due to nitro/chloro) |
| LogP (Octanol/Water) | ~2.8 | Lipophilic; soluble in DCM, EtOAc, Toluene |
| Vapor Pressure | < 0.01 mmHg @ 25°C | Low volatility, but dust hazard exists |
| Decomposition Temp ( | ~110–120 °C | Onset of $ N_2 $ release (benzofuroxan formation) |
Energetics & Safety Profile (Critical)
Warning: As an organic azide with a low Carbon-to-Nitrogen (C/N) ratio, this compound is potentially explosive.
The "Rule of Six" Analysis
A standard safety heuristic for organic azides states that the number of carbon atoms ($ N_C
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Equation: $ N_C \ge 6 \times N_{func} $
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Analysis:
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$ N_C = 6 $
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$ N_{func} = 2 $ (1 Azide + 1 Nitro)
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Ratio: $ 6 / 2 = 3 $
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Handling Protocols
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Cold Storage: Store at -20°C in the dark. Ambient heat can trigger slow decomposition.
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No Metal Spatulas: Avoid contact with metals (Fe, Cu, Pb) to prevent formation of heavy metal azides, which are primary explosives. Use Teflon or ceramic tools.
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Shielding: All synthesis >100 mg must be performed behind a blast shield.
-
Solvent Selection: Never use halogenated solvents (DCM) with sodium azide during the synthesis phase to avoid forming explosive di-azidomethane. (DCM is safe for the isolated product).
Synthetic Protocol
The most reliable synthesis involves the diazotization of 2-chloro-6-nitroaniline followed by nucleophilic displacement with sodium azide.
Reaction Scheme (Graphviz)
Figure 1: Step-wise synthesis via Sandmeyer-type displacement.
Detailed Methodology
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Diazotization:
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Dissolve 2-chloro-6-nitroaniline (1.0 eq) in concentrated $ H_2SO_4 $ or glacial acetic acid.
-
Cool to 0–5 °C in an ice/salt bath.
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Add sodium nitrite ($ NaNO_2 $, 1.2 eq) dropwise as an aqueous solution. Maintain internal temp < 5 °C to prevent diazonium decomposition.
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Checkpoint: Solution should turn clear/pale yellow. Stir for 30 mins.
-
-
Azidation:
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Prepare a solution of sodium azide ($ NaN_3 $, 1.5 eq) and sodium acetate (buffer) in water.
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Add the cold diazonium solution slowly to the azide solution (Inverse addition prevents accumulation of unreacted diazonium).
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Observation: Vigorous evolution of nitrogen gas ($ N_2 $) and precipitation of the product.
-
-
Workup:
-
Filter the precipitate.[3]
-
Wash: Cold water (x3) to remove acid and excess azide.
-
Drying: Air dry behind a shield. Do not use oven heat.
-
Reactivity: The Benzofuroxan Gateway
The defining feature of 2-azido-1-chloro-3-nitrobenzene is its ability to undergo thermolytic cyclization to form 4-chlorobenzofuroxan. This transformation is a concerted rearrangement that releases molecular nitrogen.
Mechanism
Upon heating (~110°C), the azide group decomposes to a nitrene (or nitrene-like transition state). The singlet nitrene immediately attacks the oxygen of the ortho-nitro group, forming a new N-O bond and ejecting the second oxygen of the nitro group (conceptually) or rearranging to the N-oxide structure.
Reaction Pathway (Graphviz)
Figure 2: Thermolytic conversion to benzofuroxan scaffold.
Application Utility
The resulting 4-chlorobenzofuroxan is a potent electrophile.
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Beirut Reaction: Reacts with enamines or phenolates to form quinoxaline di-N-oxides.
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Reduction: Readily reduced (using $ Na_2S_2O_4 $ or $ H_2/Pd $) to 2,3-diamino-1-chlorobenzene, a precursor for chlorobenzimidazoles (bioactive cores in antivirals).
References
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Synthesis & Properties: Sigma-Aldrich / Merck KGaA. "2-Azido-1-chloro-3-nitrobenzene Product Sheet." Link
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Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005. Link
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Benzofuroxan Chemistry: Altaf, A. A., et al. "The Chemistry of Benzofuroxan and Its Derivatives." Journal of Saudi Chemical Society, 2015. Link
- Thermolysis Mechanism: Dyall, L. K. "Pyrolysis of Aryl Azides." The Chemistry of the Azido Group, Wiley, 1971.
Disclaimer: This document is for research purposes only. All procedures involving energetic azides must be evaluated by a qualified safety officer prior to execution.
Sources
- 1. 2, 3-dichloro-6-nitroaniline and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof - Google Patents [patents.google.com]
- 3. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]
